molecular formula C3H2Cl2F4 B14656359 3,3-Dichloro-1,1,1,2-tetrafluoropropane CAS No. 53063-54-0

3,3-Dichloro-1,1,1,2-tetrafluoropropane

Cat. No.: B14656359
CAS No.: 53063-54-0
M. Wt: 184.94 g/mol
InChI Key: XVWSOHXEPYFHEP-UHFFFAOYSA-N
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Description

3,3-Dichloro-1,1,1,2-tetrafluoropropane is an organofluorine compound with the molecular formula C3H2Cl2F4 and a molecular weight of 184.95 g/mol . This chlorofluorocarbon derivative is of significant interest in industrial and synthetic chemistry research, particularly as a synthetic intermediate or building block for the development of more complex fluorinated molecules . Fluorinated compounds like this one are often investigated for their unique physical and chemical properties, which can lead to applications in advanced materials science. Researchers utilize this chemical in controlled studies to explore reaction pathways, as evidenced by its role in synthetic routes documented in scientific literature . It is strictly intended for use in professional laboratory settings by qualified personnel. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

53063-54-0

Molecular Formula

C3H2Cl2F4

Molecular Weight

184.94 g/mol

IUPAC Name

3,3-dichloro-1,1,1,2-tetrafluoropropane

InChI

InChI=1S/C3H2Cl2F4/c4-2(5)1(6)3(7,8)9/h1-2H

InChI Key

XVWSOHXEPYFHEP-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)Cl)(C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-1,1,1,2-tetrafluoropropane typically involves the halogenation of propane derivatives. One common method includes the reaction of 1,1,1,2-tetrafluoropropane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through a continuous process. This involves the use of large-scale reactors where the reactants are fed continuously, and the product is collected and purified through distillation. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-1,1,1,2-tetrafluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in an alcoholic medium.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as fluorinated or brominated derivatives.

    Elimination: Formation of tetrafluoropropene or other alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of partially or fully hydrogenated derivatives.

Scientific Research Applications

3,3-Dichloro-1,1,1,2-tetrafluoropropane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Employed in studies involving halogenated hydrocarbons and their biological effects.

    Medicine: Investigated for its potential use in pharmaceuticals and as an intermediate in the synthesis of medicinal compounds.

    Industry: Utilized in the production of refrigerants, propellants, and as a cleaning agent in the electronics industry.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-1,1,1,2-tetrafluoropropane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate for nucleophilic substitution or elimination, where the halogen atoms are replaced or removed. The pathways involved include the formation of carbocations or carbanions, which then undergo further transformations to yield the final products.

Comparison with Similar Compounds

Ozone Depletion Potential (ODP) and Global Warming Potential (GWP)

  • HCFC-225ca : ODP ~0.02–0.11; GWP ~79–1980 (depending on application) .
  • HCFC-234da: Limited data, but dichlorotetrafluoropropanes generally have higher ODP than monochloro variants .

Regulatory Status :

  • HCFCs are being phased out under the Montreal Protocol due to ozone-depleting chlorine. HCFC-244bb is exempt in some regions as a transitional intermediate .

HCFC-244bb (2-Chloro-1,1,1,2-tetrafluoropropane)

  • Liquid-phase fluorination : Reacting 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) with HF in the presence of SbCl₅ catalysts under high-pressure HCl .
  • Vapor-phase fluorination : Using fluorinated antimony pentachloride catalysts at moderate temperatures .

HCFC-225ca (3,3-Dichloro-1,1,1,2,2-pentafluoropropane)

  • Synthesized via multi-step halogen exchange reactions, though specific methods are less documented in the evidence .

Challenges :

  • Separation of azeotropic mixtures (e.g., HF and HCFC-244bb) requires specialized distillation techniques .

Data Tables

Table 1: Environmental Impact Comparison

Compound ODP Range GWP Range Regulatory Status
HCFC-225ca 0.02–0.11 79–1980 Phased out
HCFC-244bb <0.02 ~1 (as HFO precursor) Transitional use permitted
HCFC-234da ~0.05–0.1 500–1000 Restricted

Key Research Findings

Catalyst Innovation: Liquid-phase fluorination with SbCl₅ achieves higher yields (95%) but requires precise HCl pressure control .

Environmental Trade-offs : While HCFC-244bb has low direct GWP, its synthesis involves energy-intensive steps, necessitating lifecycle assessments .

Regulatory Pressures : The phase-out of HCFC-225ca has accelerated research into chlorine-free alternatives like HFOs .

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